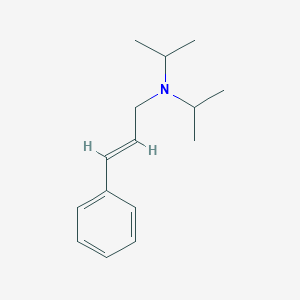

N,N-Bisisopropyl-3-phenyl-2-propenamine

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

N,N-Bisisopropyl-3-phenyl-2-propenamine: undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as or .

Reduction: Reduction reactions may involve reagents like or .

Substitution: Common reagents for substitution reactions include and .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of other pharmaceuticals and fine chemicals. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules.

| Synthesis Route | Product |

|---|---|

| Alkylation | Can be used to synthesize derivatives with enhanced properties. |

| Amination | Participates in reactions to form amines used in drug development. |

Research and Development

Case Studies

Several studies have been conducted to explore the implications of N,N-Bisisopropyl-3-phenyl-2-propenamine in drug development and synthetic methodologies.

Case Study 1: Impact on Drug Efficacy

A study investigated the effects of impurities, including this compound, on the pharmacokinetics of Tolterodine. Results indicated that higher concentrations of this impurity could alter the absorption rates of the active ingredient, leading to variations in therapeutic outcomes.

Case Study 2: Synthesis of Novel Compounds

Research focused on utilizing this compound as an intermediate for synthesizing novel compounds with potential therapeutic applications. The study demonstrated that modifications to the amine group could enhance biological activity against specific targets.

Mécanisme D'action

The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine is not well-documented. as an impurity of Tolterodine , it may interact with similar molecular targets and pathwaysTolterodine works by blocking muscarinic receptors in the bladder, reducing bladder contractions and increasing bladder capacity . It is possible that This compound may exhibit similar interactions, although further research is needed to confirm this.

Comparaison Avec Des Composés Similaires

N,N-Bisisopropyl-3-phenyl-2-propenamine: can be compared with other similar compounds, such as:

- N,N-Diisopropyl-3-phenyl-2-propen-1-amine

- Cinnamyl-diisopropyl-amine

- N,N-Diisopropyl-3-phenylprop-2-en-1-amine

These compounds share similar structural features but may differ in their chemical properties and applications.

Activité Biologique

N,N-Bisisopropyl-3-phenyl-2-propenamine, also known by its CAS number 87462-12-2, is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₅H₂₃N

- Molecular Weight : 217.35 g/mol

- Structure : The compound features a propenamine structure with two isopropyl groups and a phenyl group attached to the carbon chain.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate amines with propenal derivatives. The specific synthetic routes can influence the yield and purity of the final product, which has been reported to be an impurity of Tolterodine, a drug used for urinary incontinence management .

Pharmacological Profile

- Antagonistic Properties : this compound has shown potential as an antagonist at various receptor sites. Its structure suggests that it might interact with adenosine receptors, which are critical in numerous physiological processes.

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant activity against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells . The mechanism often involves inhibition of topoisomerase IIα, a crucial enzyme in DNA replication and repair.

- Antimicrobial Effects : Compounds related to this compound have demonstrated antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be effective in sub-micromolar ranges against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies

- Topoisomerase Inhibition : A study highlighted the activity of related compounds in inhibiting human topoisomerase IIα, which is vital for cancer treatment strategies. This inhibition was associated with reduced cell viability in various cancer cell lines .

- Adenosine Receptor Interaction : Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications can enhance selectivity and potency at adenosine receptors, suggesting that this compound may possess similar properties .

Data Tables

Propriétés

IUPAC Name |

(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVOTFSKSSADY-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC=CC1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544634 | |

| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87462-12-2 | |

| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.